molecular formula C12H8IN3 B8526714 5-iodo-1-pyridin-2-yl-1H-indazole

5-iodo-1-pyridin-2-yl-1H-indazole

Cat. No.: B8526714
M. Wt: 321.12 g/mol
InChI Key: GPBHGVCJUBJTCN-UHFFFAOYSA-N
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Description

5-iodo-1-pyridin-2-yl-1H-indazole is a useful research compound. Its molecular formula is C12H8IN3 and its molecular weight is 321.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-2-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-4-5-11-9(7-10)8-15-16(11)12-3-1-2-6-14-12/h1-8H

InChI Key

GPBHGVCJUBJTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Fluoro-5-iodobenzaldehyde (527 mg, 2.11 mmol), 2-hydrazinopyridine (237 mg, 2.17 mmol), cesium carbonate (2.06 g, 6.32 mmol) and NMP (10 ml) werer charged in a 10 ml vial which was sealed and stirred (magnetic bar) over night at 100° C. Water and ethylacetate were added and the phases was separated. The organic layer was washed three times with brine and concentrated. Purification on silica with ethylacetate:heptane 5:95 to 10:90 over 15 min, 10 ml/min, followed by evaporation afforded 31 mg (5%) of 5-iodo-1-pyridin-2-yl-1H-indazole.
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cesiumcarbonate (29.86 g, 91.6 mmol) is added to a suspension of 2-fluoro-5-iodobenzaldehyde (11.45 g, 45.8 mmol) and 2-pyridylhydrazine (5 g, 45.8 mmol) in 230 mL N-methylpyrrolidon. The reaction mixture is stirred two hours at room temperature. After checking that the hydrazone has been formed (1H-NMR) the reaction mixture is heated for three hours at 150° C. The reaction mixture is allowed to cool down and the dark brown suspension is poured into ice water. After vigorously stirring at room temperature for 15 minutes the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried over Na2SO4, the solvent is removed i.vac., and the product purified by chromatography on silica gel. Yield 4.8 g (33%).
Name
Cesiumcarbonate
Quantity
29.86 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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